1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the chloro substituent at the 5-position.
The next step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction. The carboxamide group is introduced via an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The compound may also interfere with cellular processes such as signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide: Lacks the chloro substituent.
1-(2-(5-bromo-1H-indol-3-yl)ethyl)-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide: Contains a bromo substituent instead of chloro.
1-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide: Contains a fluoro substituent instead of chloro.
Uniqueness
The presence of the chloro substituent at the 5-position of the indole ring in 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide imparts unique chemical and biological properties. This modification can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C20H26ClN3O2 |
---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H26ClN3O2/c1-13(2)5-7-22-20(26)15-9-19(25)24(12-15)8-6-14-11-23-18-4-3-16(21)10-17(14)18/h3-4,10-11,13,15,23H,5-9,12H2,1-2H3,(H,22,26) |
InChI Key |
IOXSFIZYMAMVSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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